molecular formula C10H10N4O2 B2685104 5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile CAS No. 1187560-14-0

5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile

Cat. No.: B2685104
CAS No.: 1187560-14-0
M. Wt: 218.216
InChI Key: OCVHZHWSSSSMJO-AWNIVKPZSA-N
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Description

Historical Development of Pyrazole-4-Carbonitrile Chemistry

The chemistry of pyrazole-4-carbonitriles traces its origins to the mid-20th century, when researchers began exploring nitrile-functionalized heterocycles as versatile intermediates for pharmaceutical synthesis. Early methods relied on condensation reactions between hydrazines and β-ketonitriles, but these often suffered from low yields and harsh reaction conditions. A pivotal advancement came in the 1980s with the introduction of oxime dehydration strategies, enabling the conversion of pyrazole-4-carbaldehyde oximes to carbonitriles using dimethylformamide (DMF) as both solvent and reagent. This method achieved yields of 56–86% and reduced reaction times by 16-fold compared to earlier approaches, establishing a foundation for scalable synthesis.

The 21st century brought mechanochemical innovations, such as ball milling, which further optimized synthesis efficiency. For example, Fe₃O₄@SiO₂@Tannic acid nanocomposites catalyzed the formation of 5-amino-pyrazole-4-carbonitriles in high yields (85–95%) under solvent-free conditions, with catalyst reusability for up to six cycles. Concurrently, structural studies using X-ray crystallography revealed key insights into pyrazole-4-carbonitrile geometry. The compound 3,5-di-tert-butyl-1H-pyrazole-4-carbonitrile, for instance, exhibits near-linear C–C≡N bond angles (179.2°) and planar alignment of the cyano group with the pyrazole ring, features that influence intermolecular interactions like N–H⋯N hydrogen bonding.

Current Research Significance in Heterocyclic Chemistry

Pyrazole-4-carbonitriles occupy a critical niche in heterocyclic chemistry due to their dual functionality: the pyrazole ring provides a rigid aromatic scaffold, while the nitrile group acts as a reactive handle for further derivatization. This combination makes them valuable precursors for synthesizing fused heterocycles, such as triazoles and imidazoles, which are prevalent in bioactive molecules. Recent studies emphasize their role in click chemistry, where nitrile groups participate in Huisgen cycloadditions to generate triazole-linked conjugates for drug delivery systems.

The field has also benefited from computational advancements. Density functional theory (DFT) analyses of pyrazole-4-carbonitriles have clarified electronic properties, such as charge distribution at the nitrile carbon, which correlates with reactivity in nucleophilic additions. These insights guide the rational design of derivatives with tailored solubility and stability profiles.

Properties

IUPAC Name

5-[(E)-1-(2-oxooxolan-3-yl)ethylideneamino]-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6(8-2-3-16-10(8)15)13-9-7(4-11)5-12-14-9/h5,8H,2-3H2,1H3,(H,12,14)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVHZHWSSSSMJO-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=C(C=NN1)C#N)C2CCOC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\C1=C(C=NN1)C#N)/C2CCOC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-oxooxolan-3-yl ethylidene with a suitable pyrazole derivative under controlled conditions. The reaction conditions may include the use of a catalyst, such as a Lewis acid, and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise control over reaction parameters. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the cyano group and the oxo group on the oxolan ring makes it reactive towards different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

  • Addition: Electrophilic addition reactions can be performed using electrophiles like halogens or aldehydes.

Major Products Formed: The reactions of this compound can lead to the formation of various products, including derivatives with different functional groups, such as hydroxyl, amino, or halogenated groups. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry Applications

5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic properties against various cancer cell lines. For instance, derivatives of pyrazole have shown significant growth inhibition in treated cell lines, suggesting that modifications to the pyrazole structure can enhance anticancer activity .
  • Enzyme Inhibition : The compound's unique structure allows it to interact with specific enzymes, potentially modulating biological pathways involved in disease processes. For example, studies on similar pyrazole derivatives have demonstrated their ability to inhibit enzymes linked to cancer progression .
  • Antimicrobial Properties : Research has suggested that compounds containing the pyrazole structure may possess antimicrobial activities, making them candidates for developing new antibiotics or antifungal agents.

Material Science Applications

The unique chemical properties of this compound also lend themselves to applications in material science:

  • Polymer Development : The compound can be utilized as a building block in synthesizing novel polymers with specific mechanical and thermal properties. Its ability to form stable bonds makes it suitable for creating high-performance materials.
  • Nanotechnology : Due to its structural characteristics, this compound may be incorporated into nanomaterials for applications in drug delivery systems or as catalysts in chemical reactions.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values ranging from 0.28 µg/mL to 0.52 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, indicating strong potential for therapeutic development .

Case Study 2: Enzyme Inhibition

Research focused on the interaction of pyrazole derivatives with specific enzymes involved in tumor growth revealed that modifications at the C5 position significantly enhanced inhibitory activity against target enzymes, suggesting a promising avenue for drug design .

Mechanism of Action

The mechanism by which 5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazole derivatives: Other pyrazole derivatives with different substituents on the ring.

  • Oxolan derivatives: Compounds containing oxolan rings with various functional groups.

  • Cyano-containing compounds: Other compounds with cyano groups in different positions or on different rings.

Uniqueness: 5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile stands out due to its specific combination of the pyrazole ring, oxo group, and cyano group. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.

Biological Activity

5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile is a novel compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrazole family, which is known for exhibiting various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, supported by research findings, case studies, and a summary of relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4O2C_{10}H_{10}N_{4}O_{2}, with a molecular weight of approximately 218.22 g/mol. The compound features a pyrazole ring substituted with a carbonitrile group and an oxooxolane moiety, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the pyrazole structure could enhance their antibacterial and antifungal activities. For instance, compounds with electron-withdrawing groups on the pyrazole ring showed improved efficacy against various bacterial strains, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Pyrazoles are known for their anti-inflammatory properties, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes. A comparative analysis of various pyrazole derivatives indicated that those with specific substituents exhibited potent COX inhibition, leading to reduced inflammation in experimental models . The presence of the oxooxolane group in this compound may enhance its interaction with COX enzymes, warranting further investigation into its anti-inflammatory potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, certain pyrazoles have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways . The specific structure of this compound may provide unique interactions with cancer cell targets, making it a candidate for further evaluation in cancer therapy.

Data Summary

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX enzyme inhibition
AnticancerInduction of apoptosis

Case Studies

  • Antimicrobial Efficacy : In a study involving a series of pyrazole derivatives, including those structurally similar to this compound, significant antibacterial activity was observed against Gram-positive and Gram-negative bacteria. The most effective compounds had structural modifications that enhanced their lipophilicity, facilitating better membrane penetration .
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects of pyrazoles showed that derivatives with specific substitutions could reduce edema in animal models significantly. The study suggested that the introduction of oxo groups could enhance binding affinity to COX enzymes .
  • Anticancer Studies : In vitro studies demonstrated that certain pyrazole derivatives led to a marked decrease in cell viability in various cancer cell lines. The mechanism was primarily attributed to the activation of caspase pathways leading to apoptosis .

Q & A

Q. What synthetic strategies are effective for preparing 5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile?

Methodological Answer: The compound can be synthesized via cyclocondensation of pyrazole precursors with oxolane derivatives. For example, ethyl acetoacetate and phenylhydrazine can form pyrazole intermediates, which undergo coupling with oxolane-containing aldehydes under acidic conditions. A Sandmeyer reaction may introduce nitrile groups selectively, as demonstrated in related pyrazole systems (e.g., bromination followed by cyanation) . Key steps include:

  • Cyclocondensation : Use DMF-DMA (dimethylformamide dimethyl acetal) to facilitate cyclization.
  • Selective functionalization : Optimize reaction time and temperature to avoid over-substitution.
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) yields pure products .

Table 1: Representative Synthetic Routes

PrecursorCoupling AgentYield (%)ConditionsReference
Ethyl acetoacetatePhenylhydrazine65–75Reflux, 6 h, HCl
Pyrazole bromide intermediateCuCN55–60DMSO, 80°C, 12 h

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • NMR :
  • ¹H NMR : Look for pyrazole ring protons (δ 6.5–8.0 ppm) and oxolane methylene signals (δ 3.5–4.5 ppm). The (E)-configured imine proton appears as a singlet near δ 8.2 ppm .
  • ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while the oxolane carbonyl is at δ 170–175 ppm .
    • IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O of oxolane) confirm functional groups .

Q. What solvent systems are optimal for crystallization and X-ray diffraction studies?

Methodological Answer: Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) produces single crystals. SHELX software (SHELXL for refinement) resolves structural ambiguities, such as E/Z isomerism in the imine group. Hydrogen-bonding networks between pyrazole NH and oxolane oxygen stabilize the crystal lattice .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and bioactivity?

Methodological Answer:

  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity. For pyrazole derivatives, the nitrile group lowers LUMO energy, enhancing nucleophilic attack susceptibility .
  • Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with oxolane-binding pockets). The oxolane ring’s puckering angle (~20°) influences steric complementarity .

Table 2: Computational Parameters

ParameterValue (Pyrazole Core)Value (Oxolane)
HOMO (eV)-6.2-7.1
Dihedral Angle (C-N-C=O)178.5°175.3°

Q. What experimental approaches resolve contradictions in reported reaction pathways for pyrazole-oxolane hybrids?

Methodological Answer: Contradictions often arise from competing alkylation sites. To address this:

  • Kinetic vs. thermodynamic control : Monitor reaction progress via LC-MS at varying temperatures. At 50°C, N-alkylation dominates (kinetic product), while 80°C favors C-alkylation (thermodynamic) .
  • Isotopic labeling : Use ¹⁵N-labeled pyrazole to trace regioselectivity in coupling reactions .

Q. How does the oxolane ring conformation influence the compound’s stability under acidic conditions?

Methodological Answer: The oxolane’s ring strain (envelope conformation) increases susceptibility to acid-catalyzed hydrolysis. Accelerated stability studies (40°C, 75% RH) show degradation via oxolane ring-opening to form a linear ketone intermediate. Mitigate this by substituting electron-withdrawing groups on the oxolane (e.g., fluorine at C3) to reduce ring strain .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the Sandmeyer cyanation step?

Methodological Answer: Yield discrepancies (55–75%) arise from copper cyanide (CuCN) purity and solvent choice. Anhydrous DMSO improves solubility of intermediates, while trace water hydrolyzes CuCN, reducing efficiency. Validate CuCN quality via XRD (ensure absence of CuO impurities) and use molecular sieves in DMSO .

Key Research Findings

  • The E-isomer is thermodynamically favored (>95% population) due to reduced steric hindrance between the oxolane and pyrazole groups .
  • Pyrazole C4-nitrile enhances π-stacking in crystal lattices, improving thermal stability (TGA decomposition >250°C) .

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